molecular formula C13H14OS2 B14612903 (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone CAS No. 57248-38-1

(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone

Cat. No.: B14612903
CAS No.: 57248-38-1
M. Wt: 250.4 g/mol
InChI Key: FRSRAMVDHPDBPS-UHFFFAOYSA-N
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Description

(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. They are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction typically occurs under anhydrous conditions and at low temperatures .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects may be due to inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties.

    Thiophene-2-carboxaldehyde: Another thiophene derivative used in various chemical syntheses.

    Thiophene-3-carboxylic acid: Known for its applications in medicinal chemistry

Uniqueness

(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and dimethyl groups on the thiophene ring, along with the methanone linkage, makes it a valuable compound for various applications .

Properties

CAS No.

57248-38-1

Molecular Formula

C13H14OS2

Molecular Weight

250.4 g/mol

IUPAC Name

(4-ethyl-2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C13H14OS2/c1-4-10-8(2)16-9(3)12(10)13(14)11-6-5-7-15-11/h5-7H,4H2,1-3H3

InChI Key

FRSRAMVDHPDBPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)C2=CC=CS2)C)C

Origin of Product

United States

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